2-(2-bromo-4-methoxyphenoxy)-N'-[(1E)-1-(4-ethylphenyl)ethylidene]acetohydrazide
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Overview
Description
2-(2-bromo-4-methoxyphenoxy)-N’-[(1E)-1-(4-ethylphenyl)ethylidene]acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a bromo and methoxy substituted phenoxy group, an ethylphenyl group, and an acetohydrazide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromo-4-methoxyphenoxy)-N’-[(1E)-1-(4-ethylphenyl)ethylidene]acetohydrazide typically involves multiple steps. One common approach starts with the preparation of 2-bromo-4-methoxyphenol, which is then reacted with chloroacetic acid to form 2-(2-bromo-4-methoxyphenoxy)acetic acid . This intermediate is then converted to its corresponding hydrazide by reaction with hydrazine hydrate. Finally, the hydrazide is condensed with 4-ethylbenzaldehyde under acidic conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-(2-bromo-4-methoxyphenoxy)-N’-[(1E)-1-(4-ethylphenyl)ethylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The bromo group can be reduced to a hydrogen atom, forming a methoxyphenoxy derivative.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield quinones, while substitution of the bromo group can produce a variety of derivatives depending on the nucleophile.
Scientific Research Applications
2-(2-bromo-4-methoxyphenoxy)-N’-[(1E)-1-(4-ethylphenyl)ethylidene]acetohydrazide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in studies of enzyme inhibition and as a probe for biological pathways.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2-bromo-4-methoxyphenoxy)-N’-[(1E)-1-(4-ethylphenyl)ethylidene]acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-methoxyphenol: A simpler compound with similar functional groups but lacking the acetohydrazide moiety.
2-Methoxyphenyl isocyanate: Another compound with a methoxyphenyl group, used in different chemical reactions.
Uniqueness
2-(2-bromo-4-methoxyphenoxy)-N’-[(1E)-1-(4-ethylphenyl)ethylidene]acetohydrazide is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C19H21BrN2O3 |
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Molecular Weight |
405.3 g/mol |
IUPAC Name |
2-(2-bromo-4-methoxyphenoxy)-N-[(E)-1-(4-ethylphenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C19H21BrN2O3/c1-4-14-5-7-15(8-6-14)13(2)21-22-19(23)12-25-18-10-9-16(24-3)11-17(18)20/h5-11H,4,12H2,1-3H3,(H,22,23)/b21-13+ |
InChI Key |
HEGMLVBPEFAUQH-FYJGNVAPSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C(=N/NC(=O)COC2=C(C=C(C=C2)OC)Br)/C |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=NNC(=O)COC2=C(C=C(C=C2)OC)Br)C |
Origin of Product |
United States |
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